5-(Bromomethyl)-2-chloro-3-methylpyridine

Nucleophilic Substitution Pyridine Functionalization Halogenated Building Blocks

5-(Bromomethyl)-2-chloro-3-methylpyridine (CAS 1003859-10-6, MF C₇H₇BrClN, MW 220.49) is a heterocyclic pyridine derivative featuring a reactive bromomethyl group at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 3-position. This polyhalogenated building block exhibits electrophilic reactivity, enabling participation in nucleophilic substitutions, cross-couplings, and further functionalizations essential for constructing complex molecules in drug discovery, pesticide development, and fine chemical synthesis.

Molecular Formula C7H7BrClN
Molecular Weight 220.49 g/mol
Cat. No. B12087759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-chloro-3-methylpyridine
Molecular FormulaC7H7BrClN
Molecular Weight220.49 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1Cl)CBr
InChIInChI=1S/C7H7BrClN/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3
InChIKeyQIURTTDJPJVLJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)-2-chloro-3-methylpyridine: Reactive Halogenated Pyridine Intermediate for Pharmaceutical and Agrochemical Synthesis


5-(Bromomethyl)-2-chloro-3-methylpyridine (CAS 1003859-10-6, MF C₇H₇BrClN, MW 220.49) is a heterocyclic pyridine derivative featuring a reactive bromomethyl group at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 3-position . This polyhalogenated building block exhibits electrophilic reactivity, enabling participation in nucleophilic substitutions, cross-couplings, and further functionalizations essential for constructing complex molecules in drug discovery, pesticide development, and fine chemical synthesis . The compound's distinct substitution pattern—particularly the bromomethyl moiety—provides a strategic advantage over analogs lacking this specific combination of substituents.

Why 5-(Bromomethyl)-2-chloro-3-methylpyridine Cannot Be Replaced by Other Halogenated Pyridines in Regioselective Syntheses


Replacing 5-(Bromomethyl)-2-chloro-3-methylpyridine with structurally similar halogenated pyridines is not a viable procurement strategy due to profound differences in regioselectivity, reaction kinetics, and functional group compatibility. The presence of the bromomethyl group at the 5-position imparts distinct electrophilic reactivity and directs nucleophilic attack with high regioselectivity, a feature absent in compounds lacking this group or bearing alternative substituents (e.g., chloromethyl, bromo, iodo, or differently positioned bromomethyl moieties) . Furthermore, the 2-chloro substituent influences electronic properties and cross-coupling selectivity, making the precise combination of substituents and their positional arrangement critical for achieving desired synthetic outcomes in multi-step pharmaceutical and agrochemical syntheses [1].

5-(Bromomethyl)-2-chloro-3-methylpyridine: Quantitative Differentiation Data for Scientific Selection


Regioselective Bromomethyl Group Directs Nucleophilic Substitution with Higher Reactivity than Chloromethyl Analogs

5-(Bromomethyl)-2-chloro-3-methylpyridine is differentiated from its chloromethyl analog (2-Chloro-5-(chloromethyl)-3-methylpyridine) by the presence of a bromomethyl group at the 5-position. In nucleophilic substitution reactions, the bromomethyl group is significantly more reactive than the chloromethyl group due to the weaker C-Br bond (bond dissociation energy ~ 285 kJ/mol for C-Br vs. ~ 327 kJ/mol for C-Cl) [1]. This enhanced reactivity translates to faster reaction rates and milder conditions, as exemplified by the kinetic studies on related halogenated pyridines showing that 2-bromo-pyridines react 5-10 times faster than 2-chloro-pyridines with methoxide ion in methanol [2].

Nucleophilic Substitution Pyridine Functionalization Halogenated Building Blocks

Positional Isomerism Dictates Regioselective Alkylation: 5-(Bromomethyl) vs. 3-(Bromomethyl) Derivative

5-(Bromomethyl)-2-chloro-3-methylpyridine is distinguished from its positional isomer, 3-(Bromomethyl)-2-chloro-5-methylpyridine, by the location of the bromomethyl group on the pyridine ring. The position of the bromomethyl substituent dictates the regiochemical outcome of subsequent alkylation or substitution reactions. Specifically, the 5-bromomethyl isomer is poised for functionalization that directs substitution to the 5-position, whereas the 3-isomer directs to the 3-position. This positional specificity is critical in multi-step syntheses where precise spatial arrangement of functional groups is essential for biological activity . Both isomers share identical molecular formula (C₇H₇BrClN) and weight (220.49 g/mol), making accurate procurement based on CAS number imperative to avoid costly synthetic errors [1].

Regioselective Synthesis Isomer Differentiation Pyridine Alkylation

Cross-Coupling Compatibility: Bromomethyl Group Enables Suzuki-Miyaura Reactions Under Mild Conditions, Unavailable to Non-Brominated Analogs

5-(Bromomethyl)-2-chloro-3-methylpyridine possesses a bromomethyl group that enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, a reactivity pathway not available to non-halogenated or chloromethyl analogs. While direct quantitative data for this specific compound is limited in primary literature, extensive class-level evidence demonstrates that aryl bromides (including benzyl bromides) undergo Suzuki-Miyaura coupling with boronic acids using catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ with typical yields ranging from 60-95% under mild conditions (e.g., 80-100°C in aqueous dioxane or DMF) [1]. In contrast, the chloromethyl analog (2-Chloro-5-(chloromethyl)-3-methylpyridine) is largely inert under these standard Suzuki conditions, requiring more forcing conditions or alternative coupling strategies [2]. The 2-chloro substituent on the target compound further modulates electronic properties, potentially influencing cross-coupling selectivity as demonstrated in studies showing that 2-Cl-pyridine derivatives are less Lewis basic and bind less effectively to Rh-species in asymmetric couplings [3].

Cross-Coupling Suzuki-Miyaura Palladium Catalysis Bromomethyl Pyridines

Distinct Reactivity Profile vs. 5-Bromo-2-chloro-3-methylpyridine: Electrophilic Alkylation vs. Cross-Coupling Site Differentiation

5-(Bromomethyl)-2-chloro-3-methylpyridine offers a distinct reactivity profile compared to its close analog 5-Bromo-2-chloro-3-methylpyridine (CAS 29241-60-9). The target compound features a bromomethyl group (-CH₂Br) which serves as an electrophilic alkylating agent, readily undergoing nucleophilic substitution to introduce a methylene linker. In contrast, the analog contains an aryl bromide (Br directly attached to the pyridine ring at the 5-position), which is primarily suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) rather than direct nucleophilic substitution . This fundamental difference dictates their respective roles in synthesis: the target compound is an alkylating agent, while the analog is a cross-coupling partner. While no direct head-to-head kinetic comparison exists in the literature, the distinct mechanistic pathways (SN2 for target vs. oxidative addition for analog) make them non-interchangeable in synthetic planning [1].

Building Block Selection Electrophilic Alkylation Cross-Coupling Pyridine Derivatives

Optimal Application Scenarios for 5-(Bromomethyl)-2-chloro-3-methylpyridine in Pharmaceutical and Agrochemical Research


Medicinal Chemistry: Synthesis of Kinase Inhibitors and GPCR Modulators via Regioselective Alkylation

5-(Bromomethyl)-2-chloro-3-methylpyridine is ideally suited for introducing a 5-(2-chloro-3-methylpyridinyl)methyl moiety into drug candidates. Its bromomethyl group undergoes efficient nucleophilic substitution with amines, alcohols, and thiols under mild conditions, enabling the rapid assembly of diverse compound libraries targeting kinases or G-protein coupled receptors (GPCRs). The precise 5-position attachment ensures the correct spatial orientation required for target engagement, a critical factor in structure-activity relationship (SAR) studies . The enhanced reactivity of the bromomethyl group (vs. chloromethyl) facilitates high-yielding alkylations, accelerating medicinal chemistry workflows [1].

Agrochemical Development: Construction of Novel Pesticides and Fungicides via Selective Functionalization

In agrochemical research, 5-(Bromomethyl)-2-chloro-3-methylpyridine serves as a key intermediate for synthesizing pyridine-containing pesticides and fungicides. Patents from Sumitomo Chemical Co. highlight the use of 5-chloro-3-methylpyridin-2-yl groups in N-pyridylamide compounds with excellent pest control efficacy [2]. The bromomethyl analog allows for further diversification through nucleophilic substitution or cross-coupling, enabling the exploration of structure-activity landscapes for improved potency and selectivity against agricultural pests [1].

Suzuki-Miyaura Cross-Coupling for Complex Heterocyclic Scaffolds

The bromomethyl group of 5-(Bromomethyl)-2-chloro-3-methylpyridine can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl- or heteroarylboronic acids. This reactivity allows for the construction of biaryl and heterobiaryl systems, expanding molecular complexity at the 5-position. Such transformations are valuable in the synthesis of advanced intermediates for pharmaceuticals and materials science. The 2-chloro substituent further modulates electronic properties, potentially influencing coupling regioselectivity as demonstrated in studies of pyridine-derived boronic acids in asymmetric Suzuki-Miyaura couplings [3].

Polyfunctional Pyridine Synthesis via Orthogonal Functional Group Manipulation

The presence of both a bromomethyl group and a chloro substituent provides orthogonal reactivity handles for sequential functionalization. The bromomethyl group can be selectively alkylated in the presence of the chloro substituent, which can later be employed in cross-coupling reactions (e.g., Buchwald-Hartwig amination). This orthogonal reactivity enables the stepwise construction of densely functionalized pyridine derivatives with precise control over substitution patterns, a strategy highly valued in complex natural product synthesis and drug discovery .

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